REACTION_CXSMILES
|
Cl.[S:2]1[C:10]2[CH2:9][CH2:8][NH:7][CH2:6][C:5]=2[CH:4]=[CH:3]1.[C-:11]#[N:12].[Na+].[Cl:14][C:15]1[CH:22]=[CH:21][CH:20]=[CH:19][C:16]=1[CH:17]=O.S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+]>O.CO>[Cl:14][C:15]1[CH:22]=[CH:21][CH:20]=[CH:19][C:16]=1[CH:17]([N:7]1[CH2:8][CH2:9][C:10]2[S:2][CH:3]=[CH:4][C:5]=2[CH2:6]1)[C:11]#[N:12] |f:0.1,2.3,5.6.7|
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Name
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|
Quantity
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500 g
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Type
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reactant
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Smiles
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Cl.S1C=CC=2CNCCC21
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Name
|
|
Quantity
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153 g
|
Type
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reactant
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Smiles
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[C-]#N.[Na+]
|
Name
|
|
Quantity
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392.1 g
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Type
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reactant
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Smiles
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ClC1=C(C=O)C=CC=C1
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Name
|
|
Quantity
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250 mL
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Type
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reactant
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Smiles
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S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
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Name
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|
Quantity
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7.5 L
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Type
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solvent
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Smiles
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O
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Control Type
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UNSPECIFIED
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Setpoint
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45 (± 5) °C
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Type
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CUSTOM
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Details
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with stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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After stirring for 10 minutes
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Duration
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10 min
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Type
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STIRRING
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Details
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stirred further for 40 minutes
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Duration
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40 min
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Type
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ADDITION
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Details
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After the addition
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Type
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TEMPERATURE
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Details
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maintained at this temperature for 4.5 hours
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Duration
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4.5 h
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Type
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TEMPERATURE
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Details
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After cooling the reaction mixture to 25-30° C.
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Type
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STIRRING
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Details
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stirred for 1 hour at this temperature range
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Duration
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1 h
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Type
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STIRRING
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Details
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stirred for 1 hour at 25-30° C
|
Duration
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1 h
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Type
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CUSTOM
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Details
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The off-white solid thus formed
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Type
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FILTRATION
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Details
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was filtered
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Type
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WASH
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Details
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washed with a 1:1 mixture of methanol
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Type
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DRY_WITH_MATERIAL
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Details
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water (2.5 l) and the wet cake was dried at 75° C. under vacuum (pressure: −0.8 kg/cm2) for 10 hours
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Duration
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10 h
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Name
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Type
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product
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Smiles
|
ClC1=C(C=CC=C1)C(C#N)N1CC2=C(CC1)SC=C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |